molecular formula C16H27NO4 B14333062 Cyclododecanebutanal, 1-nitro-2-oxo- CAS No. 109797-21-9

Cyclododecanebutanal, 1-nitro-2-oxo-

Cat. No.: B14333062
CAS No.: 109797-21-9
M. Wt: 297.39 g/mol
InChI Key: HUBMKEYKJWANAC-UHFFFAOYSA-N
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Description

Cyclododecanebutanal, 1-nitro-2-oxo- is a complex organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecanebutanal, 1-nitro-2-oxo- typically involves the nitration of cyclododecanebutanal. This process can be carried out using nitric acid (HNO3) as the nitrating agent. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective nitration of the desired position on the molecule .

Industrial Production Methods

In an industrial setting, the production of Cyclododecanebutanal, 1-nitro-2-oxo- may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclododecanebutanal, 1-nitro-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated compounds. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

Cyclododecanebutanal, 1-nitro-2-oxo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclododecanebutanal, 1-nitro-2-oxo- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Cyclododecanebutanal, 1-nitro-2-oxo- can be compared with other nitro compounds, such as nitromethane and nitrobenzene. While all these compounds contain the nitro group, they differ in their molecular structure and properties. Cyclododecanebutanal, 1-nitro-2-oxo- is unique due to its larger cyclododecane ring and the presence of additional functional groups, which confer distinct chemical and physical properties .

List of Similar Compounds

Properties

CAS No.

109797-21-9

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

4-(1-nitro-2-oxocyclododecyl)butanal

InChI

InChI=1S/C16H27NO4/c18-14-10-9-13-16(17(20)21)12-8-6-4-2-1-3-5-7-11-15(16)19/h14H,1-13H2

InChI Key

HUBMKEYKJWANAC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(C(=O)CCCC1)(CCCC=O)[N+](=O)[O-]

Origin of Product

United States

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